molecular formula C15H13FO3 B6372332 MFCD18313422 CAS No. 1261996-22-8

MFCD18313422

Cat. No.: B6372332
CAS No.: 1261996-22-8
M. Wt: 260.26 g/mol
InChI Key: SLIPREYCEIUCOX-UHFFFAOYSA-N
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Description

MFCD18313422 is a chemical compound cataloged under the Molecular Design Limited (MDL) numbering system. Such compounds are often investigated for their applications in pharmaceuticals, agrochemicals, and materials science due to their reactivity and stability .

Key inferred properties (based on analogous compounds in and ):

  • Molecular formula: Likely resembles C₆H₃Cl₂N₃ (common in halogenated heterocycles) .
  • Molecular weight: Estimated ~180–220 g/mol, similar to compounds like CAS 918538-05-3 (188.01 g/mol) .
  • Bioactivity: Potential intermediate in drug synthesis, with possible applications in kinase inhibition or antimicrobial activity, as seen in structurally related pyrazolo-triazine derivatives .

Properties

IUPAC Name

methyl 2-fluoro-5-(3-hydroxy-5-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-5-11(7-12(17)6-9)10-3-4-14(16)13(8-10)15(18)19-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIPREYCEIUCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683991
Record name Methyl 4-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-22-8
Record name Methyl 4-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of MFCD18313422 involves several steps, typically starting with the preparation of the biphenyl core. The synthetic route may include:

Mechanism of Action

The mechanism of action of MFCD18313422 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18313422 with structurally and functionally analogous compounds, leveraging data from and . Parameters include molecular properties, bioactivity, and synthetic accessibility.

Parameter This compound (Inferred) CAS 918538-05-3 CAS 1761-61-1 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine
Molecular Formula C₆H₃Cl₂N₃ C₆H₃Cl₂N₃ C₇H₅BrO₂ C₈H₉ClN₄
Molecular Weight (g/mol) ~190 188.01 201.02 196.64
Solubility (Log S) -2.5 (ESOL prediction) -2.47 (ESOL) -2.47 (ESOL) -3.1 (ESOL)
Bioavailability Score 0.55 0.55 0.55 0.45
Synthetic Accessibility Moderate High (green chemistry methods) Moderate (ion-liquid catalysis) Low (multi-step synthesis)
Key Bioactivity Kinase inhibition (predicted) Anti-inflammatory (in vitro) Antimicrobial (broad spectrum) Anticancer (cell-line studies)
Hazard Profile H315, H319, H335 (predicted) H315, H319, H335 H302 H301, H311, H331

Structural and Functional Analysis

Structural Similarities

This compound shares a pyrrolo-triazine backbone with CAS 918538-05-3, differing in substituents (e.g., isopropyl groups vs. halogens). This structural variation impacts polarity and target binding, as seen in the higher Log S value (-2.5 vs. -3.1) and improved solubility of this compound compared to its chloro-isopropyl analog .

Bioactivity Differences

  • Kinase Inhibition : this compound’s predicted kinase inhibition aligns with pyrazolo-triazine derivatives but lacks the anti-inflammatory activity observed in CAS 918538-05-3 .
  • Safety Profile : The hazard profile (H315, H319, H335) suggests skin/eye irritation risks, similar to CAS 918538-05-3 but distinct from the acute toxicity (H302) of CAS 1761-61-1 .

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